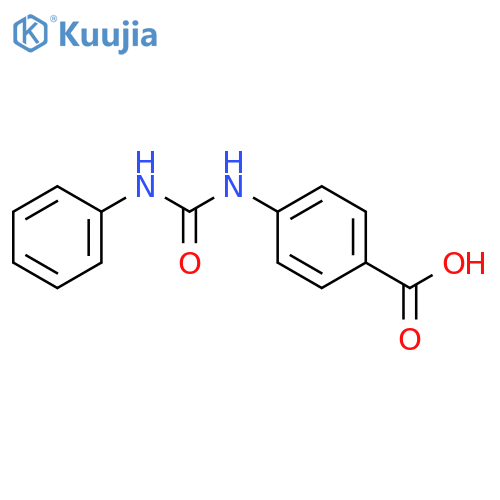Cas no 5467-09-4 (4-(phenylcarbamoyl)aminobenzoic acid)

4-(phenylcarbamoyl)aminobenzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,4-[[(phenylamino)carbonyl]amino]-
- 4-[(ANILINOCARBONYL)AMINO]BENZOIC ACID
- 4-(3-phenylureido)benzoic acid
- 4-(N'-Phenyl-ureido)-benzoesaeure
- 4-(N'-phenyl-ureido)-benzoic acid
- AC1L5LCJ
- AC1Q5MI5
- AC1Q73DD
- AC1Q73DE
- Carbanilid-carbonsaeure-(4)
- CTK5A2191
- diphenylurea-4-carboxylic acid
- N-Phenyl-N'-(4-carboxy-phenyl)-harnstoff
- NSC27151
- SureCN1019968
- 4-(phenylcarbamoyl)aminobenzoic acid
- Z85923395
- SCHEMBL1019968
- 4-[(phenylcarbamoyl)amino]benzoic acid
- CS-0232246
- AKOS000117196
- 4-(phenylcarbamoylamino)benzoic acid
- NSC-27151
- WWHQSKZQAUJERQ-UHFFFAOYSA-N
- N-4-carb oxyphenyl-N'-phenyl urea
- SR-01000065954-1
- EN300-12666
- SR-01000065954
- 4-(3-phenylureido)benzoicacid
- 5467-09-4
- DTXSID20282664
-
- インチ: InChI=1S/C14H12N2O3/c17-13(18)10-6-8-12(9-7-10)16-14(19)15-11-4-2-1-3-5-11/h1-9H,(H,17,18)(H2,15,16,19)
- InChIKey: WWHQSKZQAUJERQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 256.08486
- どういたいしつりょう: 256.085
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 78.4Ų
じっけんとくせい
- 密度みつど: 1.405
- ふってん: 361.4°Cat760mmHg
- フラッシュポイント: 172.3°C
- 屈折率: 1.719
- PSA: 78.43
4-(phenylcarbamoyl)aminobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302916-2.5g |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 98% | 2.5g |
¥6592.00 | 2024-05-09 | |
| Enamine | EN300-12666-10.0g |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 95.0% | 10.0g |
$1593.0 | 2025-03-21 | |
| Enamine | EN300-12666-0.1g |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302916-1g |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 98% | 1g |
¥4201.00 | 2024-05-09 | |
| Enamine | EN300-12666-0.05g |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-12666-50mg |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 95.0% | 50mg |
$66.0 | 2023-10-02 | |
| Enamine | EN300-12666-2500mg |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 95.0% | 2500mg |
$726.0 | 2023-10-02 | |
| Enamine | EN300-12666-250mg |
4-[(phenylcarbamoyl)amino]benzoic acid |
5467-09-4 | 95.0% | 250mg |
$142.0 | 2023-10-02 | |
| 1PlusChem | 1P00DOEN-2.5g |
4-[(ANILINOCARBONYL)AMINO]BENZOIC ACID |
5467-09-4 | 95% | 2.5g |
$953.00 | 2025-02-26 | |
| 1PlusChem | 1P00DOEN-5g |
4-[(ANILINOCARBONYL)AMINO]BENZOIC ACID |
5467-09-4 | 95% | 5g |
$1385.00 | 2025-02-26 |
4-(phenylcarbamoyl)aminobenzoic acid 関連文献
-
1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
4-(phenylcarbamoyl)aminobenzoic acidに関する追加情報
4-(Phenylcarbamoyl)Aminobenzoic Acid: A Comprehensive Overview
4-(Phenylcarbamoyl)aminobenzoic acid, also known by its CAS number 5467-09-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structure and versatile functional groups, has been the subject of extensive research in recent years. The molecule consists of a benzoic acid moiety substituted with a phenylcarbamoyl group at the para position, making it a valuable building block for various applications.
The synthesis of 4-(phenylcarbamoyl)aminobenzoic acid typically involves multi-step reactions, often starting from readily available aromatic compounds. Researchers have explored various methodologies to optimize the synthesis process, including the use of coupling agents and catalytic systems to enhance reaction efficiency. Recent studies have focused on green chemistry approaches, such as using biocatalysts or solvent-free conditions, to minimize environmental impact while maintaining high yields.
In terms of applications, 4-(phenylcarbamoyl)aminobenzoic acid has shown promise in drug design and development. Its structure allows for the incorporation of multiple functional groups, enabling the creation of bioactive molecules with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. Additionally, the compound has been utilized in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), due to its ability to act as a ligand.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of 4-(phenylcarbamoyl)aminobenzoic acid. Quantum mechanical calculations have revealed that the compound exhibits unique electronic transitions, which could be exploited in optoelectronic devices. Furthermore, experimental studies have demonstrated that this compound can serve as a precursor for generating nanoparticles with tailored surface properties, opening new avenues for nanotechnology applications.
The biological activity of 4-(phenylcarbamoyl)aminobenzoic acid has also been a focal point of research. Preclinical studies suggest that certain derivatives may possess cytotoxic effects against cancer cells while showing minimal toxicity to normal cells. These findings highlight the potential of this compound in the development of targeted therapies. Moreover, its ability to modulate enzyme activity has led to investigations into its role as a lead compound for enzyme inhibitors.
In conclusion, 4-(phenylcarbamoyl)aminobenzoic acid (CAS No: 5467-09-4) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its structural versatility and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in medicine, materials science, and beyond. As ongoing research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
5467-09-4 (4-(phenylcarbamoyl)aminobenzoic acid) 関連製品
- 20632-43-3(3-(Aminocarbonyl)aminobenzoic Acid)
- 6306-25-8(4-(Aminocarbonyl)aminobenzoic acid)
- 23754-41-8(4-(3-Ethylureido)benzoic acid)
- 2229454-11-7(3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid)
- 1250884-35-5(tert-butyl (5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate)
- 2172022-61-4(3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid)
- 2169209-12-3(8,8-dimethyl-5-oxa-10-azadispiro3.1.3^{6}.3^{4}dodecane)
- 2137697-03-9(1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo-)
- 2680669-62-7(tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate)
- 2680672-46-0(3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)